molecular formula C15H18FN3O4S B7077821 2-Fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid

2-Fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid

Cat. No.: B7077821
M. Wt: 355.4 g/mol
InChI Key: RSRGYZWKOMRUFK-UHFFFAOYSA-N
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Description

2-Fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom, a pyrazole ring, and a sulfamoyl group attached to a benzoic acid core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The introduction of the fluorine atom can be achieved through electrophilic fluorination reactions. The pyrazole ring is often synthesized via cyclization reactions involving hydrazine derivatives and β-diketones. The sulfamoyl group is introduced through sulfonation reactions using appropriate sulfonating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfamoyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfamoyl group play crucial roles in modulating the compound’s binding affinity and specificity. The pyrazole ring may interact with active sites of enzymes, leading to inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid shares similarities with other fluorinated benzoic acid derivatives and pyrazole-containing compounds.
  • Compounds like this compound and this compound exhibit similar chemical reactivity and potential applications.

Uniqueness

The unique combination of a fluorine atom, pyrazole ring, and sulfamoyl group in this compound distinguishes it from other compounds. This structural arrangement imparts specific chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O4S/c1-10(2)5-7-19-8-6-14(17-19)18-24(22,23)11-3-4-12(15(20)21)13(16)9-11/h3-4,6,8-10H,5,7H2,1-2H3,(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRGYZWKOMRUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC(=N1)NS(=O)(=O)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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